

Nordoxepin-d4 Hydrochloride: Technical Profile & Bioanalytical Application Guide

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Compound of Interest

Compound Name: Nordoxepin-d4 Hydrochloride

Cat. No.: B13847008

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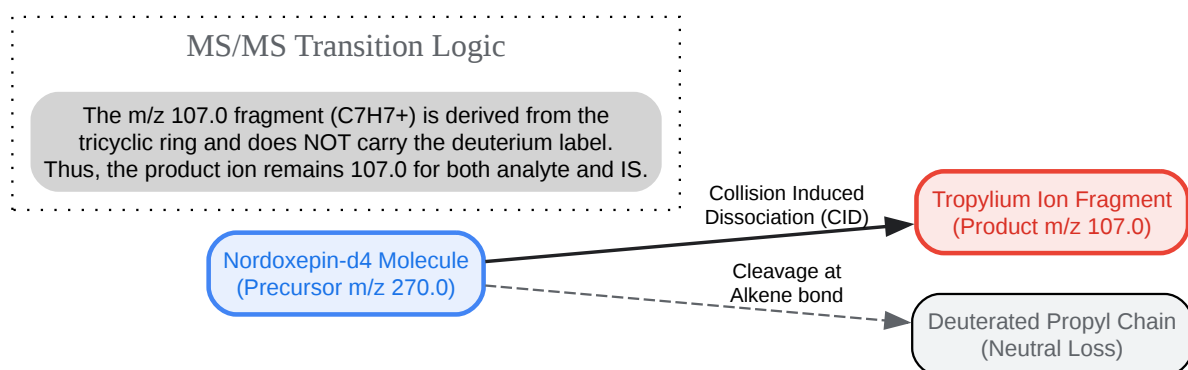
Chemical Identity & Structural Analysis[1]

Nordoxepin-d4 Hydrochloride is the stable isotope-labeled analog of Nordoxepin (N-desmethyldoxepin), the active metabolite of Doxepin. It functions as an ideal Internal Standard (IS) for normalizing matrix effects and recovery variances in quantitative mass spectrometry.

Parameter	Technical Specification
Chemical Name	3-(6H-Benzo[c][1]benzoxepin-11-ylidene)-N-methyl-1,1,2,2-d4-propan-1-amine hydrochloride
CAS Number	2249819-14-3 (Free base labeled); 2887-91-4 (Unlabeled HCl)
Molecular Formula	C ₁₈ H ₁₅ D ₄ NO[1][2][3][4][5][6] · HCl
Molecular Weight	305.84 g/mol (Salt); ~269.38 g/mol (Free Base)
Isotopic Purity	≥ 99% Deuterium enrichment
Chemical Purity	≥ 98% (HPLC)
Isomerism	Exists as a mixture of E (trans) and Z (cis) isomers (typically ~85:15 or 1:1 depending on synthesis)

Structural Visualization & Fragmentation

The deuterium labels are located on the propyl chain at positions 1 and 2 (adjacent to the amine and the central alkene). This positioning is strategic: it retains the label on the parent molecule during ionization but ensures the label is lost or retained predictably during fragmentation, depending on the pathway.



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Figure 1: MS/MS Fragmentation Pathway. The precursor ion shifts (+4 Da) due to the deuterated chain, but the primary product ion (tropylium ring) remains at m/z 107.0.

Physicochemical Properties & Stability[3][5][7][8][9][10][11][12]

Understanding the physical behavior of Nordoxepin-d4 is prerequisite for robust method development.

- Solubility Profile:
 - High Solubility: Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Ethanol.
 - Moderate Solubility: Water (pH dependent; higher solubility at acidic pH due to amine protonation).
 - Low Solubility: Hexane, non-polar ethers (free base is soluble, HCl salt is not).
- pKa Values:
 - The secondary amine has a pKa of approximately 9.7. This necessitates maintaining a high pH (>10) during Liquid-Liquid Extraction (LLE) to ensure the molecule is uncharged and extractable into organic solvents.
- Stability:
 - Solid State: Stable for >2 years at -20°C when protected from light and moisture.
 - Solution State: Stock solutions in Methanol are stable for at least 6 months at -80°C.
 - Photosensitivity: Tricyclic structures are sensitive to UV light. Always use amber glassware.

Bioanalytical Application: LC-MS/MS Methodology

This section outlines a validated workflow for quantifying Nordoxepin in human plasma using Nordoxepin-d4 as the internal standard.

Mass Spectrometry Parameters (MRM)

The method relies on Positive Electrospray Ionization (ESI+).

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Dwell Time (ms)	Collision Energy (eV)
Nordoxepin (Analyte)	266.0	107.0	100	25
Nordoxepin-d4 (IS)	270.0	107.0	100	25

Note: While m/z 107.0 is the most abundant fragment, it is non-specific (common to many tropylium-generating compounds). Ensure chromatographic separation from Doxepin (m/z 280 → 107) to prevent crosstalk.

Sample Preparation Protocol (Liquid-Liquid Extraction)

Principle: Extraction of the free base form into an organic solvent.

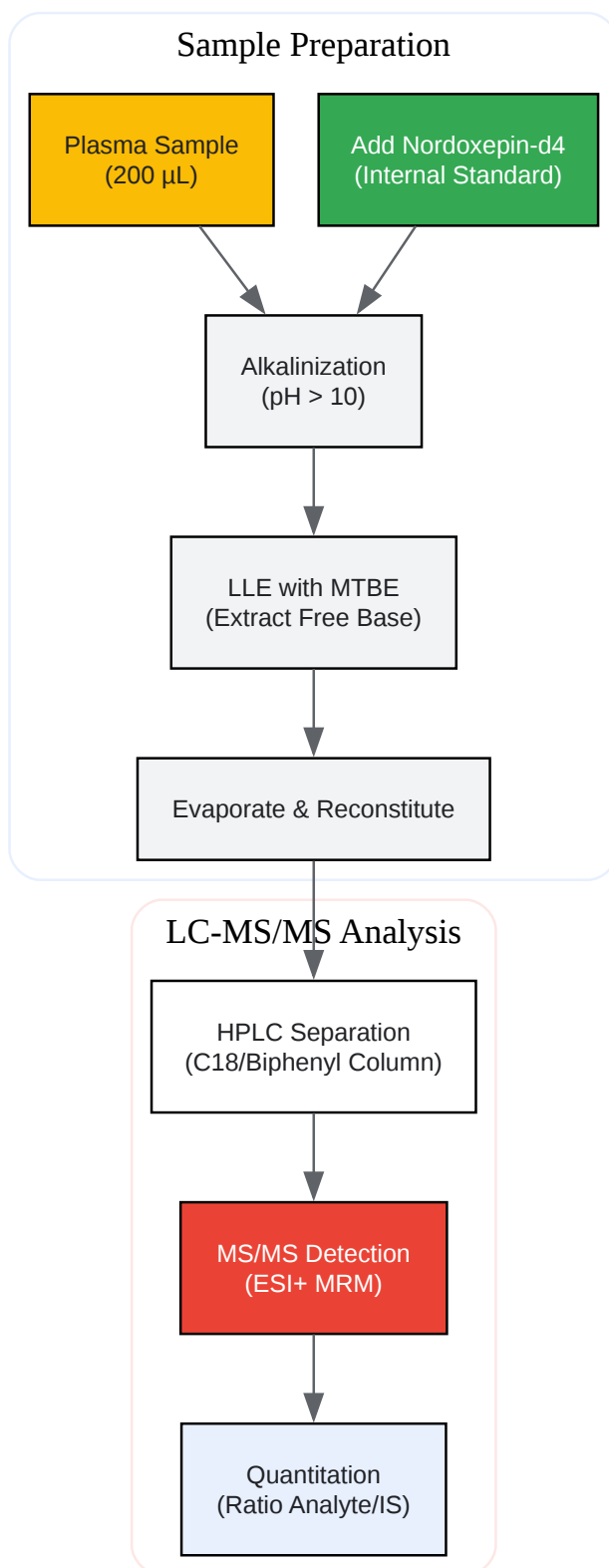
- Aliquot: Transfer 200 μ L of plasma into a glass tube.
- IS Addition: Add 20 μ L of Nordoxepin-d4 working solution (e.g., 50 ng/mL in MeOH). Vortex 10s.
- Basification: Add 200 μ L of 0.1 M NaOH or Carbonate Buffer (pH 10) to suppress ionization of the amine.
- Extraction: Add 3 mL of Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl alcohol (98:2).
- Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4,000 rpm for 5 minutes.
- Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
- Drying: Evaporate to dryness under Nitrogen at 40°C.

- Reconstitution: Dissolve residue in 200 μ L Mobile Phase (see below).

Chromatographic Conditions

- Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl, 50 x 2.1 mm, 2.6 μ m). Biphenyl phases offer superior selectivity for isomeric separation of E/Z forms.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 - 0.6 mL/min.
- Gradient: 5% B to 90% B over 3 minutes.

Validated Workflow Diagram



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Figure 2: Validated Bioanalytical Workflow for Nordoxepin Quantification.

Synthesis & Impurity Profile

While commercial sourcing is standard, understanding the synthetic origin helps in troubleshooting impurity peaks.

General Synthetic Route:

- Precursor: 6,11-Dihydrodibenzo[b,e]oxepin-11-one.
- Grignard Reaction: Reaction with 3-(dimethylamino)propylmagnesium chloride (labeled d4 on the propyl chain).
- Dehydration: Acid-catalyzed dehydration to form the alkene linkage (creating the E/Z mixture).
- Demethylation: Conversion of Doxepin-d4 to Nordoxepin-d4 via chloroformate reagents (e.g., vinyl chloroformate) followed by hydrolysis.

Critical Impurities:

- Doxepin-d4: Incomplete demethylation during synthesis.
- Unlabeled Nordoxepin: Result of isotopic dilution or H/D exchange if acidic conditions are too harsh during synthesis.
- Nordoxepin N-oxide: Oxidation product formed during improper storage.

Safety & Handling (MSDS Highlights)

- Hazard Classification: Acute Toxicant (Oral).
- Signal Word: WARNING.
- Precautionary Statements:
 - H302: Harmful if swallowed.
 - P280: Wear protective gloves/eye protection.

- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

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- Phenomenex Application Note. "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl Columns."
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